molecular formula C24H22FN3O B14948745 (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B14948745
M. Wt: 387.4 g/mol
InChI Key: BVBZLPFJMYTNAY-DEDYPNTBSA-N
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Description

(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a cyano group, a dimethylphenyl group, a fluorophenyl group, and a pyrrole ring, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the aromatic rings play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE
  • **(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE

Uniqueness

The presence of the fluorophenyl group in (E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE distinguishes it from other similar compounds. This fluorine substitution can significantly alter the compound’s reactivity, binding affinity, and overall bioactivity, making it unique in its class.

Properties

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

InChI

InChI=1S/C24H22FN3O/c1-15-5-8-22(11-16(15)2)27-24(29)20(14-26)13-19-12-17(3)28(18(19)4)23-9-6-21(25)7-10-23/h5-13H,1-4H3,(H,27,29)/b20-13+

InChI Key

BVBZLPFJMYTNAY-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)/C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)C#N)C

Origin of Product

United States

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